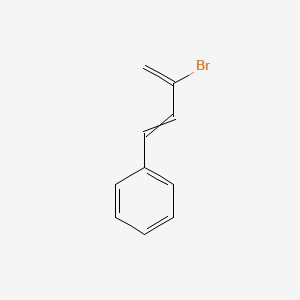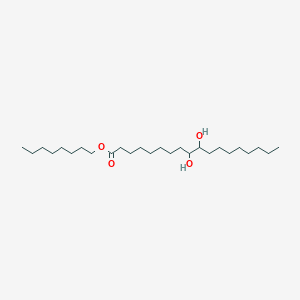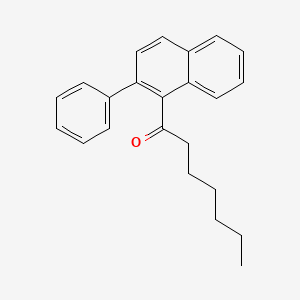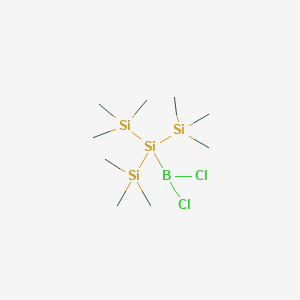
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound that features both boron and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of hexamethyltrisilane with a boron-containing reagent under controlled conditions. One common method involves the use of dichloroborane as the boron source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen and silicon-hydrogen bonds.
Substitution: The dichloroboranyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids and silanols, while reduction can produce boranes and silanes.
Wissenschaftliche Forschungsanwendungen
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Biology: The compound’s unique properties make it a potential candidate for use in biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to form stable bonds with various atoms and functional groups. The boron and silicon atoms in the compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A related compound that is widely used in organic synthesis for silylation reactions.
Hexamethyldisilane: Another organosilicon compound with similar reactivity but lacking the boron component.
Dichlorodimethylsilane: A compound used in the production of silicones and other silicon-based materials.
Uniqueness
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or boron. Its stability and reactivity make it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
398507-91-0 |
|---|---|
Molekularformel |
C9H27BCl2Si4 |
Molekulargewicht |
329.37 g/mol |
IUPAC-Name |
dichloroboranyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C9H27BCl2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3 |
InChI-Schlüssel |
DWPYIPMMAJFVLC-UHFFFAOYSA-N |
Kanonische SMILES |
B([Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)

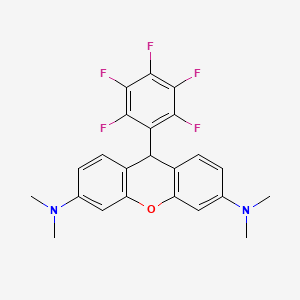
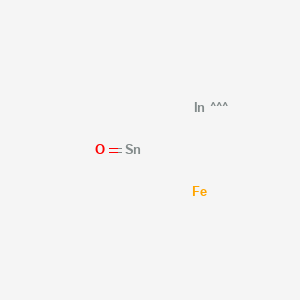

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)

![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
